2-Oxetanemethanol, 2,4,4-trimethyl-
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Overview
Description
2-Oxetanemethanol, 2,4,4-trimethyl- is an organic compound with the molecular formula C7H14O2 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of three methyl groups attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 2,4,4-trimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by hydrogenation under catalytic conditions . The reaction conditions often require refluxing and subsequent distillation under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for 2-Oxetanemethanol, 2,4,4-trimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and recycling of reagents are common practices to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanemethanol, 2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce various alcohols .
Scientific Research Applications
2-Oxetanemethanol, 2,4,4-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxetanemethanol, 2,4,4-trimethyl- involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in structure but with a cyclobutane ring instead of an oxetane ring.
2-Methyleneoxetane: Contains a methylene group attached to the oxetane ring.
Uniqueness
2-Oxetanemethanol, 2,4,4-trimethyl- is unique due to its specific substitution pattern and the presence of the oxetane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
61266-57-7 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2,4,4-trimethyloxetan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3 |
InChI Key |
FTOMGMBQGBXTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(O1)(C)CO)C |
Origin of Product |
United States |
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